Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Overview
Description
Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C12H18N2O4 and a molecular weight of 254.28 g/mol . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Similar spirocyclic structure but lacks the dioxo groups.
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Different ring size and substitution pattern.
Uniqueness
Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is unique due to its specific spirocyclic structure with dioxo groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
tert-butyl 1,3-dioxo-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-5-4-12(7-14)6-8(15)13-9(12)16/h4-7H2,1-3H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKFNNAOWNQGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134239 | |
Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-37-2 | |
Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901134239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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